molecular formula C11H18ClNO2 B13940995 Benzyl 2,2-dimethoxyethylamine hydrochloride

Benzyl 2,2-dimethoxyethylamine hydrochloride

Cat. No.: B13940995
M. Wt: 231.72 g/mol
InChI Key: ILUXOUPKPXDRQV-UHFFFAOYSA-N
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Description

Benzyl 2,2-dimethoxyethylamine hydrochloride is an organic compound with the molecular formula C11H17NO2·HCl. It is a derivative of benzylamine, where the amine group is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,2-dimethoxyethylamine hydrochloride typically involves the condensation of benzylamine with 2,2-dimethoxyacetaldehyde. This reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions usually include moderate temperatures and the use of solvents like ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as the use of Grignard reagents for introducing substituent groups with high regioselectivity. Additionally, catalytic hydrogenolysis using palladium on carbon (Pd/C) can be employed to achieve high yields of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2-dimethoxyethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .

Scientific Research Applications

Benzyl 2,2-dimethoxyethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,2-dimethoxyethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,2-dimethoxyethylamine hydrochloride is unique due to the presence of both benzyl and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

N-benzyl-2,2-dimethoxyethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H

InChI Key

ILUXOUPKPXDRQV-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC1=CC=CC=C1)OC.Cl

Origin of Product

United States

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